Home > Products > Building Blocks P722 > (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester - 76093-33-9

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Catalog Number: EVT-293593
CAS Number: 76093-33-9
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic Acid

  • Compound Description: This compound is a key intermediate in the synthesis of various 1,4-dihydropyridine calcium antagonists. A modified synthetic procedure for this compound using phase transfer catalysis has been reported.
  • Compound Description: YM-09730 (1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a potent calcium antagonist. Its four enantiomers (3a-d) were synthesized, and their [3H]nitrendipine binding affinity and coronary vasodilating activity were evaluated.

Nicardipine

  • Compound Description: Nicardipine ((+)- and (-)-2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a calcium channel blocker used to treat hypertension. The (+)-enantiomer, known as (+)-YC-93, exhibits greater vertebral vasodilating activity than the (-)-enantiomer. A new synthetic route for Nicardipine using allyl methyl 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been described.

YC-93

  • Compound Description: YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-4,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride), also known as nicardipine, is a 1,4-dihydropyridine derivative with potent vasodilating effects, particularly in cerebral and coronary vessels. Studies in dogs showed YC-93 to be more potent and longer-lasting than isoxsuprine, papaverine, and cinnarizine in inducing vasodilation.

Permanently Charged Chiral 1,4-Dihydropyridines

  • Compound Description: These are a series of dihydropyridine derivatives containing a permanently charged quaternary ammonium group. These compounds were synthesized with varying alkyl linker lengths, and their effects on cardiac and neuronal L-type calcium channels were investigated. The S-enantiomers of these compounds, particularly those with an eight-carbon linker, showed higher potency in blocking L-type Ca2+ channels compared to their R-enantiomers.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic Acid Methyl 1-(phenylmethyl)-3-piperidinyl Ester

  • Compound Description: This compound, a potent calcium antagonist, was separated into its stereoisomers to investigate their antihypertensive properties. The α-diastereoisomer, also known as benidipine hydrochloride (KW-3049), showed potent hypotensive effects, while the β-diastereoisomer had minimal activity.

5-Ethoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Anhydride Ethyl Acetate Solvate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. Its crystal structure has been reported, revealing an envelope conformation for the dihydropyridine ring.

Methyl 5-[N-(2-methoxycarbonyl-1-methylvinyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate Monohydrate

  • Compound Description: This compound is a nifedipine analog. Crystallographic analysis revealed its structure and intermolecular interactions.

Dineopentyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate and Dihexyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

  • Compound Description: These compounds are oxidation products of 4-(3-nitrophenyl)-1,4-dihydropyridine. Their crystal structures suggest that their decreased calcium-blocking activity compared to their dihydropyridine precursors is due to the altered conformation of the phenyl ring and ester groups, leading to incompatibility with the receptor site.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound's optically active forms, (S)-(+)-1 and (R)-(-)-1, were synthesized and pharmacologically evaluated. The (4S)-(+)-enantiomer exhibited more potent antihypertensive effects in spontaneously hypertensive rats and greater inhibition of [3H]nimodipine binding to rat cardiac membranes, indicating it to be the active form. [, ]

Methyl 5-[N-(2-Hydroxyethyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

  • Compound Description: This compound is a nifedipine analog with structural similarities to other 1,4-dihydropyridines, including an envelope conformation of the dihydropyridine ring.
  • Compound Description: NZ 105 is a potent calcium antagonist synthesized from racemic materials using lipase-catalyzed enantioselective hydrolysis. This method efficiently produces the optically active carboxylic acid, which serves as a precursor for synthesizing optically active NZ 105.
  • Compound Description: CV-159, a novel dihydropyridine calcium antagonist, exhibited significant cardiovascular effects in anesthetized dogs. It caused a dose-dependent decrease in blood pressure, increased coronary flow, and exhibited a longer duration of action than nicardipine. CV-159 also increased coronary flow in a heart-lung preparation without affecting myocardial oxygen consumption.

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Hydrochloride Ethanol (NZ-105)

  • Compound Description: This calcium antagonist, NZ-105, demonstrates the influence of structural modifications on activity. Studies focusing on the 3-carboxylic ester variation in 2,2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1,4-dihydro-2,6-dimethyl-5-pyridinephosphonates led to the development of NZ-105, which exhibits potent calcium antagonistic and antihypertensive properties.

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4-dihydro-pyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This novel class of compounds exhibits calcium channel antagonist activity, with potencies varying less than tenfold compared to nifedipine. These findings suggest that the 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent in this series may act as a bioisostere for the 4-(3-nitrophenyl) or 4-(3-pyridyl) substituents found in classical 1,4-dihydropyridine antagonists.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This nifedipine analog, during saponification experiments, unexpectedly yielded three degradation products: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid. These structures were elucidated using various NMR techniques and by comparing their data with structurally similar compounds.

4-(2-Difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters

  • Compound Description: This series of compounds was synthesized to study the impact of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution. The study found that a methyl ester at the 5-position and a long or branched acyl chain at the C3 position resulted in the highest enantiomeric ratios.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Dihydrochloride (NIP-101)

  • Compound Description: NIP-101, a potent calcium antagonist, was synthesized in six optical isomers using various chiral building blocks. NMR studies indicated conformational constraints around the C-P bond in the 1,3,2-dioxaphosphorinane group. The calcium-antagonistic and hypotensive activities of these isomers were found to be primarily dependent on the absolute configuration at the 1,4-dihydropyridine ring's stereogenic center rather than the 1,3,2-dioxaphosphorinane moiety's configuration.

2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466)

  • Compound Description: PP-1466, a 1,4-dihydropyridine derivative, was studied for its absorption, distribution, metabolism, and excretion (ADME) profile in rats. The compound showed good absorption after oral administration, with a peak plasma concentration achieved within 1 hour and a half-life of approximately 5 hours.

Nimodipine

  • Compound Description: Nimodipine (isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4- [3-nitrophenyl]-3,5-pyridinedicarboxylate, Bay e 9736) is a potent calcium antagonist. In a comparative binding study with [3H]-nitrendipine, it was used to investigate the binding characteristics and pharmacological profiles of 1,4-dihydropyridine calcium antagonists in guinea pig tissues. The study found that the binding of both radioligands was affected by the buffer conditions, suggesting tissue-specific effects of anions and ionic strength on the binding properties of these calcium antagonists.

Nitrendipine

  • Compound Description: Nitrendipine (1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester, Bay 3 5009) is a potent nifedipine analog and calcium antagonist. It has been used in radioligand binding studies ([3H]-nitrendipine) to characterize and identify binding sites for 1,4-dihydropyridine calcium antagonists in various tissues. [, ]

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds represents another class of novel dihydropyridine calcium antagonists. Their activity was evaluated, and despite structural variations in the dialkyl ester substituents, their potency remained relatively consistent, suggesting minimal steric interactions with the distant N-CO2Me substituent. These findings suggest that the 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] moiety in this series may function as a bioisostere for the 4-nitrophenyl or 4-pyridyl substituents commonly found in traditional 1,4-dihydropyridine calcium antagonists.

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid-3-(1-benzylpyrrolidin-3-yl)ester-5-methyl Ester

  • Compound Description: This compound represents a novel 1,4-dihydropyridine-3,5-dicarboxylic ester derivative with demonstrated vasodilator and hypotensive activities. It exhibits prolonged drug action at low doses.
  • Compound Description: These esters have been identified as potential antihypertensive agents and drugs for coronary heart disease. They share a core structure with (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, emphasizing the importance of this scaffold in medicinal chemistry.

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid (1-benzyl-3-piperidyl)-ester-5-methyl-ester

  • Compound Description: This compound and its hydrochloride salt, which has a melting point ranging from 196-202 °C, are novel 1,4-dihydropyridine derivatives with significant blood pressure-lowering, coronary, and peripheral vasodilating effects. They are considered potential candidates for treating cardiovascular diseases.
  • Compound Description: This novel 1,4-dihydropyridine derivative demonstrates potent vasodilating properties, making it a potential drug candidate for treating cardiovascular diseases and hypertension.

1-Hydroxyindole-2-carboxylic Acid and 9-Hydroxy-beta-carboline-4-carboxylic Acid

  • Compound Description: These compounds are formed through an unexpected reaction pathway during the treatment of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with sodium hydroxide.
  • Compound Description: This compound represents a new generation of 1,4-dihydropyridine derivatives designed for potential use in cardiovascular therapies. It incorporates a non-condensed azole moiety, potentially influencing its pharmacological profile.
Synthesis Analysis

The synthesis of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester typically involves multi-step organic reactions. A prominent method includes the Hantzsch dihydropyridine synthesis, which involves:

  1. Condensation Reaction: An aldehyde is reacted with a β-keto ester and ammonium acetate under reflux conditions.
  2. Reaction Conditions: The temperature for this reaction is usually maintained between 70°C to 100°C to ensure optimal yield and purity.
  3. Purification: Post-synthesis, the product is often purified using silica gel column chromatography with a solvent mixture of chloroform and acetone (20:1) to separate the desired product from by-products .

Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield while maintaining quality control throughout the production process.

Molecular Structure Analysis

The molecular structure of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can be described as follows:

  • Core Structure: The compound contains a dihydropyridine ring system that is substituted at the 2 and 6 positions with methyl groups.
  • Functional Groups: At position 4 of the ring, there is a nitrophenyl substituent which significantly influences its chemical properties and reactivity.
  • Carboxylic Acid Esters: The presence of two carboxylic acid functionalities at positions 3 and 5 contributes to its acidic properties.

The InChI representation for this compound is:

InChI 1S C16H16N2O6 c1 8 12 15 19 20 14 13 9 2 17 8 16 21 24 3 10 5 4 6 11 7 10 18 22 23 h4 7 14 17H 1 3H3 H 19 20 t14 m1 s1\text{InChI 1S C16H16N2O6 c1 8 12 15 19 20 14 13 9 2 17 8 16 21 24 3 10 5 4 6 11 7 10 18 22 23 h4 7 14 17H 1 3H3 H 19 20 t14 m1 s1}

This structural complexity allows for diverse interactions in biological systems .

Chemical Reactions Analysis

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can undergo several significant chemical reactions:

  1. Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
  2. Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  3. Substitution Reactions: The methoxycarbonyl group can participate in nucleophilic substitution reactions which are critical for further functionalization in synthetic pathways .

These reactions illustrate the compound's versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action for (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester primarily relates to its role as an antihypertensive agent. It acts by inhibiting calcium channels in vascular smooth muscle cells:

  1. Calcium Channel Blockade: The dihydropyridine structure allows it to bind selectively to L-type calcium channels.
  2. Vasodilation: By blocking these channels, it leads to reduced intracellular calcium levels, resulting in vasodilation and decreased blood pressure.
  3. Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties that enhance its efficacy as an antihypertensive drug .
Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester include:

  • Appearance: Typically appears as a solid at room temperature.
  • Melting Point: The melting point ranges from 186°C to 188°C depending on purity .
  • Solubility: Soluble in organic solvents such as acetone and chloroform but poorly soluble in water.

These properties are crucial for its handling during synthesis and application in pharmaceutical formulations .

Applications

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester has several important applications:

  1. Pharmaceutical Intermediates: Used extensively in the synthesis of antihypertensive medications like lercanidipine and nitrendipine.
  2. Research Applications: Serves as a building block for developing new therapeutic agents targeting cardiovascular diseases .
  3. Chemical Studies: Its unique structure makes it valuable for studying structure–activity relationships in medicinal chemistry.

Properties

CAS Number

76093-33-9

Product Name

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

IUPAC Name

(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1

InChI Key

JPXPPUOCSLMCHK-CQSZACIVSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Synonyms

(-)-1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic Acid;

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.